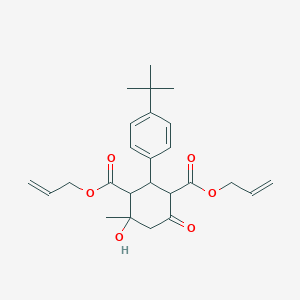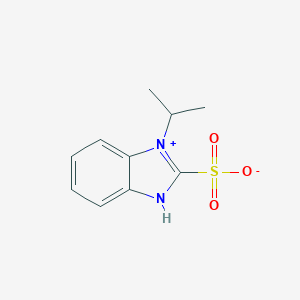![molecular formula C14H19ClN2O3 B249751 2-{4-[(4-Chlorophenoxy)acetyl]-1-piperazinyl}ethanol](/img/structure/B249751.png)
2-{4-[(4-Chlorophenoxy)acetyl]-1-piperazinyl}ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[(4-Chlorophenoxy)acetyl]-1-piperazinyl}ethanol is a chemical compound that has been extensively studied for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
2-{4-[(4-Chlorophenoxy)acetyl]-1-piperazinyl}ethanol has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
Wirkmechanismus
The exact mechanism of action of 2-{4-[(4-Chlorophenoxy)acetyl]-1-piperazinyl}ethanol is not fully understood. However, it is believed to work by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects
Studies have shown that 2-{4-[(4-Chlorophenoxy)acetyl]-1-piperazinyl}ethanol can reduce inflammation and pain in animal models. It has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-{4-[(4-Chlorophenoxy)acetyl]-1-piperazinyl}ethanol in lab experiments is its well-established anti-inflammatory and analgesic properties. However, its mechanism of action is not fully understood, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-{4-[(4-Chlorophenoxy)acetyl]-1-piperazinyl}ethanol. One area of interest is its potential use in the treatment of neuroinflammation and neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential direction is the development of more potent and selective analogs of the compound for use in clinical settings. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential side effects.
Synthesemethoden
The synthesis of 2-{4-[(4-Chlorophenoxy)acetyl]-1-piperazinyl}ethanol involves the reaction of 4-chlorophenylacetic acid with piperazine in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with ethylene oxide to yield the final product.
Eigenschaften
Produktname |
2-{4-[(4-Chlorophenoxy)acetyl]-1-piperazinyl}ethanol |
|---|---|
Molekularformel |
C14H19ClN2O3 |
Molekulargewicht |
298.76 g/mol |
IUPAC-Name |
2-(4-chlorophenoxy)-1-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C14H19ClN2O3/c15-12-1-3-13(4-2-12)20-11-14(19)17-7-5-16(6-8-17)9-10-18/h1-4,18H,5-11H2 |
InChI-Schlüssel |
GEFADJWTYGNLAN-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCO)C(=O)COC2=CC=C(C=C2)Cl |
Kanonische SMILES |
C1CN(CCN1CCO)C(=O)COC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![N-[2-(1-cyclohexen-1-yl)ethyl]-2-fluorobenzenesulfonamide](/img/structure/B249760.png)


